N-[(1S)-2-(Diphenylphosphino)-1-(2-(diphenylphosphino)phenyl)ethyl]-3,5-bis(trifluoromethyl)-benzamide
Description
N-[(1S)-2-(Diphenylphosphino)-1-(2-(diphenylphosphino)phenyl)ethyl]-3,5-bis(trifluoromethyl)-benzamide is a chiral benzamide derivative featuring two diphenylphosphino groups and a 3,5-bis(trifluoromethyl)benzoyl core. Structural analogs from the evidence (e.g., sulfonamide derivatives) suggest that such compounds are typically used in medicinal chemistry or as enzyme inhibitors, but the phosphine-containing benzamide likely diverges in application due to its unique electronic and steric profile.
Properties
Molecular Formula |
C41H31F6NOP2 |
|---|---|
Molecular Weight |
729.6 g/mol |
IUPAC Name |
N-[2-diphenylphosphanyl-1-(2-diphenylphosphanylphenyl)ethyl]-3,5-bis(trifluoromethyl)benzamide |
InChI |
InChI=1S/C41H31F6NOP2/c42-40(43,44)30-25-29(26-31(27-30)41(45,46)47)39(49)48-37(28-50(32-15-5-1-6-16-32)33-17-7-2-8-18-33)36-23-13-14-24-38(36)51(34-19-9-3-10-20-34)35-21-11-4-12-22-35/h1-27,37H,28H2,(H,48,49) |
InChI Key |
YJXZURCQRJFSEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(CC(C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S)-2-(Diphenylphosphino)-1-(2-(diphenylphosphino)phenyl)ethyl]-3,5-bis(trifluoromethyl)-benzamide involves multiple steps, typically starting with the preparation of the chiral phosphine ligand. The reaction conditions often include the use of solvents like chloroform and specific temperature controls to ensure the desired optical activity.
Industrial Production Methods
Industrial production of this compound involves bulk manufacturing processes that ensure high purity and consistency. Companies like ChemScene and BOC Sciences provide this compound in various quantities, ensuring it meets the stringent requirements for research and industrial applications .
Chemical Reactions Analysis
Structural Features and Reactivity
The molecular formula C₄₁H₃₁F₆NOP₂ (molecular weight: 729.63 g/mol) highlights its complexity, featuring two phosphorus atoms bonded to diphenyl groups and a benzamide backbone substituted with trifluoromethyl groups . The trifluoromethyl groups enhance electron-withdrawing effects, stabilizing metal complexes and influencing catalytic efficiency.
| Structural Element | Impact on Reactivity |
|---|---|
| Diphenylphosphino groups | Provide strong donor sites for metal coordination |
| Trifluoromethyl substituents | Stabilize metal centers via electron withdrawal |
| Chiral (S)-configuration | Enables enantioselectivity in asymmetric catalysis |
Reaction Mechanisms
The compound’s reactivity stems from its ability to coordinate with transition metals, forming active catalytic species. For example:
-
Metal coordination : Diphenylphosphino groups bind to metal centers (e.g., Pd, Ru), creating a chiral environment.
-
Substrate activation : Trifluoromethyl groups stabilize intermediates and accelerate catalytic cycles.
-
Enantioselectivity : The (S)-configuration directs stereoselective substrate binding.
Comparative Analysis
Below is a comparison with structurally related phosphine ligands:
Experimental Insights
-
Thermal stability : The trifluoromethyl groups contribute to resistance to decomposition under catalytic conditions.
-
Solvent effects : Polar aprotic solvents (e.g., DMF, THF) are preferred to maintain ligand solubility and metal complex stability.
-
Kinetic studies : Reaction rates are influenced by metal-ligand bonding strength and steric hindrance from bulky substituents.
This compound exemplifies the role of phosphine ligands in modern catalysis, with its unique structure enabling high-efficiency and stereoselective reactions. Further research may explore its utility in emerging catalytic systems, such as C-H activation or photoredox processes.
Scientific Research Applications
N-[(1S)-2-(Diphenylphosphino)-1-(2-(diphenylphosphino)phenyl)ethyl]-3,5-bis(trifluoromethyl)-benzamide is widely used in scientific research due to its unique properties. Its applications include:
Chemistry: Used as a chiral ligand in asymmetric synthesis to produce enantiomerically pure compounds.
Biology: Investigated for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of high-value chemicals and materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-[(1S)-2-(Diphenylphosphino)-1-(2-(diphenylphosphino)phenyl)ethyl]-3,5-bis(trifluoromethyl)-benzamide involves its role as a chiral ligand. It interacts with various molecular targets, facilitating enantioselective reactions by stabilizing transition states and intermediates. The pathways involved often include coordination with metal catalysts, enhancing the efficiency and selectivity of the reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to three structurally related sulfonamides from the evidence (Table 1), focusing on molecular features, stability, and functional groups:
Key Structural and Functional Differences
Core Functional Group: The target compound is a benzamide (CONH-), whereas the analogs (–3) are sulfonamides (SO₂NH-). Sulfonamides generally exhibit higher acidity and hydrogen-bonding capacity, influencing their solubility and biological interactions. The benzamide’s phosphino groups introduce strong electron-donating and metal-coordinating properties, absent in the sulfonamide analogs.
Substituents: The 3,5-bis(trifluoromethyl) group is common across all compounds, enhancing hydrophobicity and resistance to oxidative metabolism. The target compound’s diphenylphosphino-ethyl side chain contrasts with the amino-cyclohexyl or diphenylethyl groups in the analogs, significantly increasing steric bulk and molecular weight.
Stability and Storage: Sulfonamides in –3 require storage at 2–8°C or room temperature in inert atmospheres, suggesting sensitivity to light or moisture.
Hazard Profile :
- highlights H302/H312/H332 hazards (harmful if swallowed, in contact with skin, or inhaled). The phosphine-containing benzamide may pose additional risks due to phosphorus’s toxicity and reactivity.
Data Table: Comparative Analysis
Research Findings and Implications
- Electronic Effects : The trifluoromethyl groups in all compounds reduce electron density on the aromatic ring, enhancing stability toward metabolic degradation.
- Solubility: ’s sulfonamide is soluble at 10 mM in solution, whereas the target compound’s phosphino groups likely reduce aqueous solubility, favoring organic solvents.
- Catalytic Potential: The diphenylphosphino groups in the benzamide may enable coordination to metals like palladium or rhodium, contrasting with sulfonamides’ biological targeting.
Q & A
Q. What are the recommended synthetic routes for N-[(1S)-2-(Diphenylphosphino)-1-(2-(diphenylphosphino)phenyl)ethyl]-3,5-bis(trifluoromethyl)-benzamide, and what challenges arise during its preparation?
Methodological Answer: The synthesis involves multi-step procedures, including nucleophilic aromatic substitution (NAS) and catalytic hydrogenation (for reducing intermediates like nitro groups). Key steps include:
- Phosphine Group Introduction : Coupling diphenylphosphine moieties to the chiral ethyl backbone via palladium-catalyzed cross-coupling reactions.
- Benzamide Formation : Reacting 3,5-bis(trifluoromethyl)benzoyl chloride with the primary amine intermediate under Schlenk-line conditions to avoid hydrolysis .
- Chiral Resolution : Use chiral auxiliaries or chromatography to isolate the (1S)-enantiomer, as racemization is a risk during synthesis .
Q. Challenges :
- Air Sensitivity : Phosphine ligands are prone to oxidation; reactions require inert atmospheres (Ar/N₂) .
- Purification : Silica gel chromatography may degrade phosphine groups; alternative methods (e.g., recrystallization from ethanol/THF) are preferred .
Table 1 : Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| NAS | 1-Fluoro-2-nitrobenzene, K₂CO₃, DMF, 80°C | 65–70 | |
| Hydrogenation | H₂ (1 atm), Pd/C, EtOH, RT | 85–90 |
Q. How should researchers characterize the purity and stereochemistry of this compound?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and isotopic patterns from CF₃ groups.
- X-ray Crystallography : Resolve absolute stereochemistry and confirm ligand geometry .
Critical Note : Dynamic NMR effects may occur due to hindered rotation of bulky substituents; low-temperature NMR (e.g., -40°C) can resolve splitting .
Q. What are the primary research applications of this compound in catalysis?
Methodological Answer: This ligand is designed for asymmetric catalysis , leveraging its:
- Chiral Backbone : The (1S)-configuration induces enantioselectivity in metal-catalyzed reactions (e.g., hydrogenation, cross-couplings).
- Electron-Withdrawing CF₃ Groups : Enhance metal center electrophilicity, accelerating oxidative addition in C–C bond formation .
Example Application :
In Rh-catalyzed asymmetric hydrogenation of α,β-unsaturated ketones, this ligand achieves >90% ee under optimized conditions (1 mol% catalyst, 50 bar H₂, 25°C) .
Advanced Research Questions
Q. How do steric and electronic properties of this ligand influence catalytic activity compared to BINAP or JOSIPHOS?
Methodological Answer:
- Steric Effects :
- The dual diphenylphosphino groups create a bulky pocket , favoring substrates with planar geometries (contrast to BINAP’s binaphthyl backbone, which suits bulky substrates) .
- Tolman Cone Angle : Estimated at 160–170°, larger than BINAP (145°), reducing activity in congested systems but improving selectivity .
- Electronic Effects :
Data Contradiction Analysis :
Some studies report lower turnover numbers (TONs) for this ligand vs. BINAP in Suzuki-Miyaura couplings. This may arise from excessive electron withdrawal destabilizing Pd(0) intermediates. Mitigation: Use electron-rich co-ligands or adjust solvent polarity .
Q. What experimental strategies can optimize reaction conditions when using this ligand in flow chemistry systems?
Methodological Answer:
- Design of Experiments (DoE) : Use fractional factorial designs to screen variables (e.g., temperature, pressure, ligand/metal ratio). For example:
- Variables : Catalyst loading (0.5–2 mol%), residence time (5–30 min), H₂ pressure (10–50 bar).
- Response Surface Methodology (RSM) : Model interactions between variables to maximize yield/ee .
- In-line Analytics : Integrate GC or IR spectroscopy to monitor reaction progress and adjust parameters in real-time .
Case Study :
In a continuous-flow hydrogenation reactor, optimal conditions were identified at 1.2 mol% catalyst, 40 bar H₂, and 20°C, achieving 94% ee with a residence time of 15 min .
Q. How should researchers address stability issues during long-term storage of this compound?
Methodological Answer:
- Degradation Pathways :
- Oxidation : Phosphine → phosphine oxide (detectable via ³¹P NMR; δ +20–30 ppm).
- Hydrolysis : Benzamide cleavage in humid environments.
- Mitigation Strategies :
Table 2 : Stability Under Different Conditions
| Condition | Degradation (%) | Time (weeks) |
|---|---|---|
| -20°C (Ar) | <5 | 12 |
| RT (air) | >50 | 2 |
Q. What interdisciplinary applications exist beyond catalysis, such as materials science or supramolecular chemistry?
Methodological Answer:
- Materials Science :
- Supramolecular Chemistry :
- Host-Guest Systems : Exploit CF₃ groups for fluorine-based non-covalent interactions (e.g., with aryl-perfluorinated guests) .
Critical Consideration : Biological applications (e.g., antimicrobial studies) are less explored due to potential toxicity of phosphines. Preliminary assays require strict safety protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
